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Cat. No.: B10831564

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported functions of the S100A14 protein,

a member of the S100 family of calcium-binding proteins, across various cancer types. The

findings are supported by experimental data from multiple independent studies, offering a

comprehensive overview for researchers and professionals in drug development.

Comparative Analysis of S100A14 Expression and
Function
The expression and function of S100A14 have been observed to be highly context-dependent,

varying significantly across different cancer types. This section summarizes the quantitative

data on S100A14 expression and its prognostic significance.
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Cancer Type
S100A14
Expression
Status

Prognostic
Implication of
High
Expression

Key Signaling
Pathways
Implicated

References

Breast Cancer Overexpressed

Poor prognosis,

especially in

triple-negative

subtype.[1][2]

Interacts with

HER2, activating

AKT and ERK

pathways.[1][3]

[4]

[1][2][4]

Ovarian Cancer Overexpressed
Poor prognosis.

[1][2][5]

Promotes

malignant

phenotype via

the PI3K/Akt

pathway.[5]

[1][2][5]

Lung

Adenocarcinoma
Overexpressed

Poor prognosis,

correlated with

metastasis.[6]

Activates ERK

and NF-κB

pathways.[6]

[6]

Esophageal

Squamous Cell

Carcinoma

(ESCC)

Deregulated

(concentration-

dependent

effects)

Complex; low

levels promote

proliferation, high

levels induce

apoptosis.[7][8]

Binds to RAGE,

activating

ERK1/2 and NF-

κB signaling.[1]

[3][7][8]

[1][3][7][8]

Oral Squamous

Cell Carcinoma

(OSCC)

Downregulated

Favorable

prognosis (tumor

suppressor

function).[1]

Positive

functional link

with p53.[1][3]

[1][3]

Colorectal

Cancer (CRC)

Downregulated

in a majority of

cases.[1][9]

Worse prognosis

with lower

expression.[9]

Negatively

regulates cancer

stemness and

immune evasion

by inhibiting

STAT3-mediated

PD-L1

expression.[10]

[1][9][10]
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Experimental Protocols
This section details the methodologies for key experiments cited in the validation of S100A14

findings.

2.1. Immunohistochemistry (IHC) for S100A14 Expression Analysis

Objective: To determine the in-situ expression level and localization of S100A14 protein in

tumor tissues.

Protocol:

Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

Perform antigen retrieval using a citrate buffer (pH 6.0) in a heat-controlled water bath or

pressure cooker.

Block endogenous peroxidase activity with 3% hydrogen peroxide.

Block non-specific binding sites with a blocking serum (e.g., goat serum).

Incubate with a primary antibody against S100A14 (e.g., mouse monoclonal) overnight at

4°C.[11]

Incubate with a secondary antibody conjugated to a detection system (e.g., HRP-polymer).

[11]

Develop the signal using a chromogen such as DAB (3,3'-Diaminobenzidine).[11]

Counterstain with hematoxylin.

Dehydrate, clear, and mount the slides.

Evaluate staining intensity and the proportion of positive cells under a microscope by two

independent pathologists.[6][11]

2.2. Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for S100A14 mRNA Analysis
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Objective: To quantify the mRNA expression level of S100A14 in cell lines and tissues.

Protocol:

Extract total RNA from cells or tissues using a suitable kit (e.g., TRIzol).

Assess RNA quality and quantity using spectrophotometry.

Synthesize cDNA from the total RNA using a reverse transcriptase enzyme.

Perform PCR using primers specific for the S100A14 gene and a housekeeping gene

(e.g., GAPDH) for normalization.

Analyze PCR products by gel electrophoresis. For quantitative real-time PCR (qRT-PCR),

use a fluorescent dye (e.g., SYBR Green) and a real-time PCR system.[5]

2.3. Western Blotting for S100A14 Protein Detection

Objective: To detect and quantify S100A14 protein levels in cell or tissue lysates.

Protocol:

Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase

inhibitors.[12]

Determine protein concentration using a BCA or Bradford assay.

Separate proteins by SDS-PAGE.

Transfer proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate with a primary antibody against S100A14 overnight at 4°C.

Incubate with an HRP-conjugated secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8]
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Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.[8]

2.4. Co-immunoprecipitation (Co-IP) for Protein Interaction Analysis

Objective: To investigate the interaction between S100A14 and its binding partners (e.g.,

HER2, S100A16).

Protocol:

Lyse cells to release proteins while maintaining protein-protein interactions.[12]

Pre-clear the lysate with protein A/G-agarose beads.

Incubate the lysate with an antibody against the bait protein (e.g., S100A14) overnight at

4°C.

Add protein A/G-agarose beads to precipitate the antibody-protein complex.

Wash the beads several times to remove non-specific binding.

Elute the protein complexes from the beads.

Analyze the eluted proteins by Western blotting using an antibody against the prey protein

(e.g., HER2).[4]

Signaling Pathways and Experimental Workflows
3.1. S100A14 Signaling in Breast Cancer

In breast cancer, intracellular S100A14 has been shown to interact with the HER2 receptor,

leading to the activation of downstream pro-proliferative pathways.[1][3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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